pKa Differentiation: 3,5-Dinitrophenol Is Approximately 400-Fold Less Acidic Than 2,4-Dinitrophenol
Spectrophotometric determination at 25 °C established the thermodynamic pKa of 3,5-dinitrophenol as 6.692, compared to 4.09 for 2,4-dinitrophenol [1]. The 3,5-isomer is the least acidic among all dinitrophenols characterized in this study, with 2,3- (pKa 4.959), 2,5- (pKa 5.210), and 3,4- (pKa 5.422) all exhibiting intermediate values [2]. This pKa difference of 2.6 units translates to a factor of approximately 400 in acid dissociation constant (Ka), with 3,5-DNP remaining predominantly protonated under conditions where 2,4-DNP is largely ionized.
| Evidence Dimension | Acid dissociation constant (pKa) at 25 °C in aqueous solution |
|---|---|
| Target Compound Data | pKa = 6.692 (spectrophotometric); pKa = 6.66 (potentiometric) |
| Comparator Or Baseline | 2,4-Dinitrophenol: pKa = 4.09; 2,3-Dinitrophenol: pKa = 4.959; 2,5-Dinitrophenol: pKa = 5.210; 3,4-Dinitrophenol: pKa = 5.422 |
| Quantified Difference | ΔpKa = 2.60 vs 2,4-DNP (factor of ~400 in Ka); 3,5-DNP is 1.7 pKa units higher than next least acidic isomer (3,4-DNP) |
| Conditions | Aqueous solution, 25 °C, spectrophotometric and potentiometric methods |
Why This Matters
The 400-fold difference in Ka dictates protonation state at physiological and environmental pH, directly affecting membrane permeability, extraction efficiency, and chromatographic retention—making 3,5-DNP the preferred choice when a less ionizable, more lipophilic dinitrophenol probe is required.
- [1] Robinson RA. Ionization Constants of Four Dinitrophenols in Water at 25 °C. J Res Natl Bur Stand A Phys Chem. 1960;64A(4):347–350. pK values: 2,3-: 4.959, 2,5-: 5.210, 3,4-: 5.422, 3,5-: 6.692; Table 1. View Source
- [2] Toxicological Profile for Dinitrophenols. ATSDR; 2021. Table 4-2: pKa of 2,4-DNP = 4.09. View Source
